Cas no 91301-66-5 (Cyclobutane-1,3-diamine)

Cyclobutane-1,3-diamine is a bicyclic diamine compound characterized by its rigid cyclobutane backbone and two primary amine functional groups. This structure imparts unique steric and electronic properties, making it a valuable building block in organic synthesis and pharmaceutical applications. The strained cyclobutane ring enhances reactivity, facilitating selective transformations, while the diamino functionality allows for versatile derivatization, such as in the preparation of ligands, polymers, or bioactive molecules. Its conformational constraints are advantageous in designing geometrically precise molecular architectures. The compound is typically handled under inert conditions due to the reactivity of the amine groups. Suitable for research and industrial use, it offers a balance of stability and synthetic utility.
Cyclobutane-1,3-diamine structure
Cyclobutane-1,3-diamine structure
商品名:Cyclobutane-1,3-diamine
CAS番号:91301-66-5
MF:C4H10N2
メガワット:86.135600566864
MDL:MFCD18089841
CID:799564
PubChem ID:22022636

Cyclobutane-1,3-diamine 化学的及び物理的性質

名前と識別子

    • Cyclobutane-1,3-diamine
    • 1,3-Cyclobutanediamine
    • CYCLOBUTANE-1,3-DIAMINE DIHYDROCHLORIDE
    • PS-17342
    • DTXSID80621636
    • DB-002951
    • PS-17344
    • EN300-149645
    • PB39058
    • 1,3-DIAMINOCYCLOBUTANE
    • (1S,3S)-cyclobutane-1,3-diamine
    • MFCD09030651
    • AKOS015907123
    • 91301-66-5
    • PB10638
    • CS-0049638
    • PB38862
    • trans-Cyclobutane-1,3-diamine diHCl
    • AKOS006238338
    • EN300-313941
    • CIS-1,3-CYCLOBUTANEDIAMINE
    • SB20139
    • EN300-4377683
    • 1363382-21-1
    • P12910
    • CS-0057332
    • 1350753-06-8
    • (1R,3R)-cyclobutane-1,3-diamine
    • trans-Cyclobutane-1,3-diamine
    • TRANS-1,3-CYCLOBUTANEDIAMINE
    • cis-Cyclobutane-1,3-diamine
    • SB20141
    • CS-0047839
    • MFCD22566169
    • MDL: MFCD18089841
    • インチ: 1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2
    • InChIKey: UYLSVYARXBFEKV-UHFFFAOYSA-N
    • ほほえんだ: NC1CC(N)C1

計算された属性

  • せいみつぶんしりょう: 86.084
  • どういたいしつりょう: 86.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 37.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1
  • トポロジー分子極性表面積: 52A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 密度みつど: 1.000
  • ふってん: 156 ºC
  • フラッシュポイント: 53 ºC

Cyclobutane-1,3-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120014-500MG
cyclobutane-1,3-diamine
91301-66-5 97%
500MG
¥ 864.00 2023-04-13
Enamine
EN300-149645-0.25g
cyclobutane-1,3-diamine
91301-66-5
0.25g
$824.0 2023-07-07
eNovation Chemicals LLC
K05639-100mg
CYCLOBUTANE-1,3-DIAMINE
91301-66-5 95%
100mg
$260 2024-06-06
Chemenu
CM109025-5g
cyclobutane-1,3-diamine
91301-66-5 95%+
5g
$803 2024-07-20
Chemenu
CM109025-5g
cyclobutane-1,3-diamine
91301-66-5 95+%
5g
$1518 2021-08-06
Advanced ChemBlocks
G-7909-5G
1,3-Cyclobutanediamine
91301-66-5 97%
5G
$870 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-C11439-5g
1,3-Cyclobutanediamine - C11439
91301-66-5
5g
40470CNY 2021-05-07
eNovation Chemicals LLC
K05639-1g
CYCLOBUTANE-1,3-DIAMINE
91301-66-5 95%
1g
$420 2024-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120014-5G
cyclobutane-1,3-diamine
91301-66-5 97%
5g
¥ 4,415.00 2023-04-13
eNovation Chemicals LLC
D498520-500MG
cyclobutane-1,3-diamine
91301-66-5 97%
500mg
$170 2024-07-21

Cyclobutane-1,3-diamine 関連文献

Cyclobutane-1,3-diamineに関する追加情報

Cyclobutane-1,3-diamine (CAS No. 91301-66-5): A Comprehensive Overview

Cyclobutane-1,3-diamine, also known by its CAS number 91301-66-5, is a unique organic compound with significant applications in various fields of chemistry. This compound is a four-membered ring structure containing two amine groups at the 1 and 3 positions, making it a valuable molecule in both academic research and industrial applications. The cyclobutane ring system is known for its strain energy, which contributes to its reactivity and potential for use in diverse chemical reactions.

The cyclobutane-1,3-diamine structure has been extensively studied due to its ability to participate in various chemical transformations. Recent studies have highlighted its role as a precursor in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after for their potential applications in gas storage, catalysis, and sensing technologies. The strained nature of the cyclobutane ring makes it an ideal candidate for these applications, as it can undergo ring-opening reactions under specific conditions.

One of the most notable advancements involving cyclobutane-1,3-diamine is its use in the development of novel pharmaceutical compounds. Researchers have explored its ability to act as a building block for bioactive molecules with potential therapeutic properties. For instance, derivatives of this compound have shown promise in targeting specific enzymes involved in diseases such as cancer and neurodegenerative disorders. The ability to modify the cyclobutane ring and the amine groups provides chemists with a high degree of flexibility in designing molecules with desired biological activities.

In addition to its role in drug discovery, cyclobutane-1,3-diamine has also found applications in polymer chemistry. The compound can be used as a monomer or crosslinking agent in the synthesis of polymeric materials with tailored properties. Recent research has focused on its use in creating stimuli-responsive polymers that can change their properties in response to external conditions such as temperature or pH. These materials have potential applications in drug delivery systems and smart textiles.

The synthesis of cyclobutane-1,3-diamine has been a topic of interest for chemists due to the challenges posed by the strained cyclobutane ring. Traditional methods involve multi-step processes that often require harsh reaction conditions. However, recent advancements have led to the development of more efficient and environmentally friendly synthesis routes. For example, researchers have reported the use of transition metal catalysts to facilitate the formation of the cyclobutane ring under mild conditions. These innovations not only improve the scalability of production but also reduce the environmental impact associated with traditional synthetic methods.

The study of cyclobutane-1,3-diamine has also contributed to our understanding of fundamental chemical principles. Its reactivity patterns provide insights into how strained ring systems behave in different chemical environments. For instance, experiments have shown that the compound exhibits unique reactivity when subjected to electrophilic substitution or nucleophilic attack. These findings have implications for the design of new chemical reactions and synthetic pathways.

From an industrial perspective, cyclobutane-1,3-diamine is increasingly being recognized for its potential in sustainable chemistry. Its ability to participate in catalytic cycles and serve as a building block for eco-friendly materials aligns with global efforts to develop greener chemical processes. Researchers are actively exploring ways to integrate this compound into existing industrial workflows while minimizing waste and energy consumption.

In conclusion, cyclobutane-1,3-diamine (CAS No. 91301-66-5) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for chemists working on cutting-edge research projects. As advancements continue to be made in synthesis methods and application development, this compound is poised to play an even more significant role in shaping the future of chemistry.

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